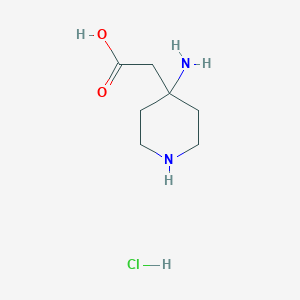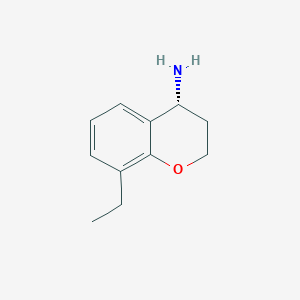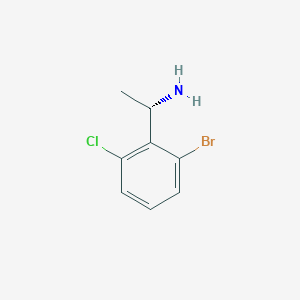![molecular formula C10H12N2O3 B13052740 Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of diazo compounds to acetylenes. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, can react with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
Dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid: These compounds share the pyrazolo core but have different substituents and ring systems
The uniqueness of this compound lies in its specific structural features and the potential biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 7-oxo-5,6-dihydro-4H-pyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)8-4-3-7-5-6-11-12(7)9(8)13/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
FFIIBKHZRFLEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC2=CC=NN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


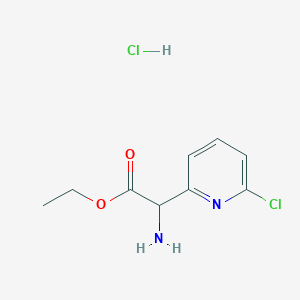

![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
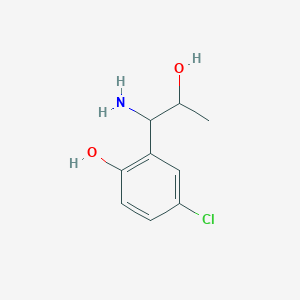
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)
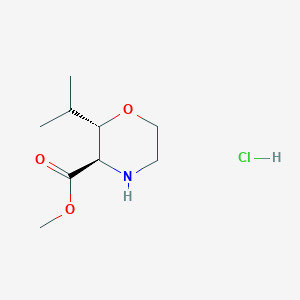
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)

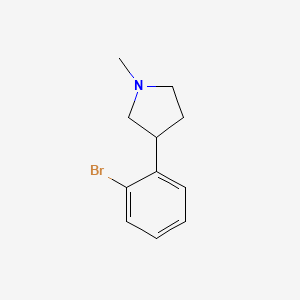
![Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)

